molecular formula C22H25NO9S B030956 Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside CAS No. 99409-32-2

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Cat. No. B030956
CAS RN: 99409-32-2
M. Wt: 479.5 g/mol
InChI Key: ZGCHNHSVSFNZPW-UGVAJALESA-N
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Description

Synthesis Analysis

The synthesis of carbohydrate derivatives like Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside involves several key steps, including protection of hydroxyl groups, activation of the sugar moiety, and introduction of the phthalimido and thioglucopyranoside groups. Studies have shown the use of acetal-protecting groups for carbohydrate thioglycoside donors, highlighting the importance of selective protection and deprotection strategies in the synthesis of such complex molecules (Crich & Bowers, 2006).

Molecular Structure Analysis

The molecular structure of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is characterized by its beta-D-thioglucopyranoside backbone with phthalimido and acetyl groups. The configuration and conformation of these substituents are crucial for the compound's reactivity and interaction with other molecules. Crystallographic studies have provided detailed insights into the structural aspects of similar carbohydrate derivatives, revealing the significance of the anomeric effect and the stereochemistry of glycosidic linkages (Curran et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside is influenced by its functional groups. The acetyl and phthalimido groups play a pivotal role in its reactivity towards nucleophiles and electrophiles, enabling a range of chemical transformations. For instance, acetylation reactions are critical in modifying the hydroxyl groups of the sugar moiety, affecting the molecule's solubility and reactivity (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. The presence of acetyl and phthalimido groups affects the compound's interactions with solvents and its phase behavior. Detailed studies on the physical properties of similar compounds can provide insights into their behavior under different conditions (Beale et al., 1971).

Chemical Properties Analysis

The chemical properties of Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside, such as acidity, basicity, and reactivity towards various reagents, are central to its applications in synthetic chemistry. The acetyl groups, in particular, can undergo hydrolysis, esterification, and other reactions that are fundamental to the synthesis of complex glycoconjugates. The phthalimido group also offers sites for further functionalization, expanding the compound's utility in synthesis (Walczyna et al., 1993).

Safety And Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Given its role in the synthesis of prospective therapeutics targeting a diverse range of ailments, this compound has significant potential for future research and development .

properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO9S/c1-5-33-22-17(23-20(27)14-8-6-7-9-15(14)21(23)28)19(31-13(4)26)18(30-12(3)25)16(32-22)10-29-11(2)24/h6-9,16-19,22H,5,10H2,1-4H3/t16-,17-,18-,19-,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCHNHSVSFNZPW-UGVAJALESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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